Ethyl 2-(methyl-d3)butanoate

Description

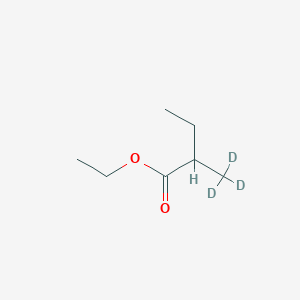

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(trideuteriomethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2-(methyl-d3)butanoate

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Ethyl 2-methylbutanoate. This compound is of significant interest to researchers in drug metabolism, pharmacokinetics (DMPK), and analytical chemistry due to its application as an internal standard.

Chemical Identity and Physical Properties

This compound is the ethyl ester of 2-methylbutanoic acid, where the methyl group at the 2-position is substituted with three deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Ethyl 2-methylbutanoate-d3 | - |

| CAS Number | 181878-39-7 | [1] |

| Chemical Formula | C₇H₁₁D₃O₂ | [2] |

| Molecular Weight | 133.20 g/mol | [1] |

| Appearance | Colorless oily liquid (predicted, based on non-deuterated form) | [3] |

| Odor | Fruity (predicted, based on non-deuterated form) | [3] |

| Boiling Point | 435.41 K (Joback Calculated Property) | [4] |

| Melting Point | 225.81 K (Joback Calculated Property) | [4] |

| LogP (Octanol/Water) | 1.596 (Crippen Calculated Property) | [4] |

| Water Solubility | -1.37 (Log10 of Water solubility in mol/l, Crippen Calculated) | [4] |

Analytical Data

The primary utility of this compound lies in its distinct mass spectrometric signature compared to its non-deuterated counterpart, allowing for precise quantification in complex biological matrices.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 133. The fragmentation pattern is similar to that of Ethyl 2-methylbutanoate, with key fragments shifted by +3 m/z units due to the deuterium labeling.

Table 2: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Proposed Structure | m/z (Predicted) | Notes |

| [M]+• | [CH₃CH₂CH(CD₃)COOCH₂CH₃]+• | 133 | Molecular Ion |

| [M-CH₂CH₃]+ | [CH₃CH₂CH(CD₃)COO]+ | 104 | Loss of the ethyl group from the ester |

| [M-OCH₂CH₃]+ | [CH₃CH₂CH(CD₃)CO]+ | 88 | Loss of the ethoxy group |

| [C₄H₄D₃O]⁺ | [CH₂=C(OH)OCH₂CD₃]⁺ | 91 | McLafferty rearrangement product (predicted) |

| [C₄H₈D₃]⁺ | [CH₃CH₂CH(CD₃)]⁺ | 60 | Loss of the carboxyl group |

NMR Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Atom Position | Chemical Shift (ppm, Predicted) | Multiplicity (Predicted) |

| ¹H | -CH₂- (ethyl ester) | ~4.1 | Quartet |

| ¹H | -CH- (backbone) | ~2.3 | Multiplet |

| ¹H | -CH₂- (ethyl side chain) | ~1.6 | Multiplet |

| ¹H | -CH₃ (ethyl ester) | ~1.2 | Triplet |

| ¹H | -CH₃ (ethyl side chain) | ~0.9 | Triplet |

| ¹³C | C=O | ~176 | Singlet |

| ¹³C | -O-CH₂- | ~60 | Singlet |

| ¹³C | -CH- | ~41 | Singlet |

| ¹³C | -CH₂- | ~26 | Singlet |

| ¹³C | -CD₃ | ~16 | Triplet |

| ¹³C | -O-CH₂-CH₃ | ~14 | Singlet |

| ¹³C | -CH₂-CH₃ | ~11 | Singlet |

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the Fisher esterification of 2-(methyl-d3)butanoic acid with ethanol in the presence of an acid catalyst.

Reaction:

CD₃-CH(CH₂CH₃)-COOH + CH₃CH₂OH --[H⁺]--> CD₃-CH(CH₂CH₃)-COOCH₂CH₃ + H₂O

Materials:

-

2-(methyl-d3)butanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask, add 2-(methyl-d3)butanoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Quantification of an Analyte in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for using this compound as an internal standard (IS) for the quantification of a non-deuterated analyte (e.g., a drug candidate with a similar structure) in a biological matrix like plasma.

Materials:

-

Plasma samples containing the analyte

-

This compound (Internal Standard) solution of known concentration

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To 100 µL of each plasma sample, standard, and quality control, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte and IS from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transition for Analyte: [M+H]⁺ → fragment ion

-

MRM Transition for IS: 134.1 → fragment ion (e.g., 89.1, corresponding to [M-ethoxy+H]⁺)

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] Stable isotope-labeled internal standards are considered the gold standard in LC-MS assays because they have nearly identical chemical and physical properties to the analyte, but are distinguishable by mass.[1] This co-elution and similar ionization behavior allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate quantification of drugs and their metabolites in biological fluids.

Pharmacokinetic Studies

In pharmacokinetic (PK) studies, accurate measurement of drug concentrations over time is crucial. This compound can be used as an internal standard for analytes with similar chemical structures to monitor their absorption, distribution, metabolism, and excretion (ADME) profiles.

Visualizations

Caption: Workflow for analyte quantification using an internal standard.

Caption: Putative metabolic fate of ethyl esters in vivo.

References

- 1. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esterase activity and release of ethyl esters of medium-chain fatty acids by Saccharomyces cerevisiae during anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymdb.ca [ymdb.ca]

- 4. hmdb.ca [hmdb.ca]

Technical Guide: Chemical Properties and Analytical Protocols for Ethyl 2-(methyl-d3)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methyl-d3)butanoate is the deuterated isotopologue of ethyl 2-methylbutanoate, a common ester found in various natural products. The selective incorporation of deuterium in the methyl group at the 2-position provides a valuable tool for a range of scientific applications, most notably as an internal standard in quantitative mass spectrometry-based assays.[1] The increased mass due to the three deuterium atoms allows for clear differentiation from its non-deuterated counterpart without significantly altering its chemical properties.[2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols for the synthesis and analysis of this compound.

Chemical and Physical Properties

The physical properties of this compound are very similar to its non-deuterated analog, with minor differences attributable to the kinetic isotope effect and the increased molecular weight. The following tables summarize key chemical and physical data.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₁D₃O₂ | [3][4] |

| Molecular Weight | 133.20 g/mol | [3][4] |

| CAS Number | 181878-39-7 | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 2-methylbutanoate-d3 | [3][4] |

Table 2: Calculated Physical Properties

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 435.41 | K | Joback Calculated Property[3] |

| Normal Melting Point (Tfus) | 225.81 | K | Joback Calculated Property[3] |

| Enthalpy of Vaporization (ΔvapH°) | 39.94 | kJ/mol | Joback Calculated Property[3] |

| Log10 of Water Solubility (log10WS) | -1.37 | Crippen Calculated Property[3] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.596 | Crippen Calculated Property[3] | |

| McGowan's Characteristic Volume (McVol) | 116.930 | ml/mol | McGowan Calculated Property[3] |

| Critical Temperature (Tc) | 615.76 | K | Joback Calculated Property[3] |

| Critical Pressure (Pc) | 2966.57 | kPa | Joback Calculated Property[3] |

| Critical Volume (Vc) | 0.446 | m³/kmol | Joback Calculated Property[3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key distinguishing feature in its spectra compared to the non-deuterated analog is the absence of the proton signal for the methyl group at the 2-position in ¹H NMR and a mass shift in the mass spectrum.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be similar to that of ethyl 2-methylbutanoate, with the notable exception of the signal corresponding to the methyl group at the C2 position. The characteristic signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a multiplet for the methine proton at C2, a multiplet for the methylene protons at C3, and a triplet for the terminal methyl protons at C4.

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterated methyl group will be present.

-

¹³C NMR: The carbon spectrum will show the expected signals for the ester. The C2-methyl carbon signal will be a triplet due to coupling with deuterium.

3.2 Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 133, which is 3 mass units higher than the non-deuterated compound (m/z 130). The fragmentation pattern will be similar to the non-deuterated analog, with key fragments also showing a +3 Da shift if they retain the deuterated methyl group.

3.3 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong C=O stretching vibration characteristic of esters, typically in the range of 1735-1750 cm⁻¹. C-D stretching vibrations will be present but may be difficult to distinguish from other signals in the fingerprint region.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

4.1 Synthesis: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

-

2-(Methyl-d3)butanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, combine 2-(methyl-d3)butanoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reflux the mixture for 2-4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain this compound.

4.2 Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like esters.[6]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).[7]

-

Capillary column suitable for volatile esters (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Procedure:

-

Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent like dichloromethane.

-

Injection: Inject 1 µL of the sample into the GC inlet in splitless mode.

-

GC Oven Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at 5°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 220°C at 10°C/min, hold for 5 minutes.[7]

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 30-300.

-

Data acquisition: Scan mode.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Confirm the presence of the molecular ion at m/z 133.

4.3 Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic labeling of the molecule.[8]

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz).

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the purified ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the signals and assign them to the corresponding protons in the molecule. Confirm the absence of the signal for the C2-methyl group.

-

In the ¹³C NMR spectrum, assign the signals to the corresponding carbon atoms.

-

Visualizations

5.1 Synthesis Workflow

Caption: Fischer esterification workflow for the synthesis of this compound.

5.2 Analytical Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ethyl 2-methylbutanoate-d-3 [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on Ethyl 2-(methyl-d3)butanoate

This technical guide provides a comprehensive overview of Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of ethyl 2-methylbutanoate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Chemical Structure and Formula

This compound is a synthetic, stable isotope-labeled compound where three hydrogen atoms on the methyl group at the 2-position of ethyl butanoate are replaced with deuterium. This labeling is crucial for its primary applications in analytical chemistry.

Molecular Formula: C7H11D3O2[1][2][3][4]

Visual Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of deuterium atoms results in a slightly higher molecular weight compared to the unlabeled analogue, a key feature for its use in mass spectrometry-based applications. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 133.2033 g/mol | [1][2][3][4] |

| CAS Number | 181878-39-7 | [3] |

| IUPAC Standard InChI | InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3 | [1][2][4] |

| IUPAC Standard InChIKey | HCRBXQFHJMCTLF-FIBGUPNXSA-N | [1][2] |

| SMILES | O=C(OCC)C(C([2H])([2H])[2H])CC | [3] |

For comparison, the properties of the non-deuterated form, Ethyl 2-methylbutanoate, are also provided.

| Property (Ethyl 2-methylbutanoate) | Value | Reference |

| Molecular Formula | C7H14O2 | [5][6] |

| Molecular Weight | 130.1849 g/mol | [5][6] |

| CAS Number | 7452-79-1 | [6] |

Applications in Research and Development

Stable isotope-labeled compounds like this compound are invaluable tools in quantitative analysis. The primary application of this compound is as an internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

The use of a deuterated internal standard is a widely accepted method to improve the accuracy and precision of quantitative assays. Because its chemical and physical properties are nearly identical to the endogenous analyte (Ethyl 2-methylbutanoate), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte, enabling accurate quantification.

Deuteration has also been explored for its potential to alter the pharmacokinetic and metabolic profiles of drug candidates, a field known as the "deuterium effect".[3] While this is a significant area of research in drug development, the primary utility of a simple deuterated ester like this compound remains in its role as an analytical standard.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general approach for the synthesis of similar esters involves the esterification of the corresponding carboxylic acid (2-(methyl-d3)butanoic acid) with ethanol, or by alkylation of an ethyl ester enolate. For instance, the synthesis of ethyl 2-ethyl-2-methylbutanoate has been described via the reaction of ethyl 2-ethylbutyrate with iodomethane in the presence of lithium diisopropylamide.[7] A similar approach could theoretically be adapted using a deuterated methylating agent.

A more relevant experimental protocol for the audience of this guide is its application as an internal standard in a quantitative analytical workflow.

Protocol: Quantification of Ethyl 2-methylbutanoate in a Sample Matrix using GC-MS with this compound as an Internal Standard

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analytical standard (Ethyl 2-methylbutanoate) of known concentration in a suitable solvent (e.g., methanol or ethyl acetate).

-

Prepare a separate stock solution of the internal standard (this compound) of known concentration.

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a food extract) with varying concentrations of the analytical standard and a fixed concentration of the internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, add a precise amount of the internal standard solution.

-

Perform an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the solvent and reconstitute the extract in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the calibration standards and the prepared samples onto a GC-MS system.

-

The GC will separate the components of the mixture, and the mass spectrometer will detect the analyte and the internal standard.

-

Set the mass spectrometer to monitor for specific ions of both the analyte (e.g., m/z for Ethyl 2-methylbutanoate) and the internal standard (e.g., m/z for this compound).

-

-

Data Analysis:

-

For each injection, determine the peak area for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Experimental Workflow Diagram:

References

- 1. ethyl 2-methylbutanoate-d-3 [webbook.nist.gov]

- 2. ethyl 2-methylbutanoate-d-3 [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ethyl 2-methylbutanoate-d-3 [webbook.nist.gov]

- 5. Ethyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]

- 6. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 7. ethyl 2-ethyl-2-methylbutanoate synthesis - chemicalbook [chemicalbook.com]

Ethyl 2-(methyl-d3)butanoate: A Technical Guide for Researchers

CAS Number: 181878-39-7

This in-depth technical guide provides core information on Ethyl 2-(methyl-d3)butanoate for researchers, scientists, and drug development professionals. The document details the compound's properties, synthesis, and applications, with a focus on its role as an internal standard in analytical chemistry.

Compound Overview

This compound is the deuterated isotopologue of ethyl 2-methylbutanoate, where the three hydrogen atoms of the methyl group at the 2-position are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency and matrix effects in MS-based assays.[2][3] The mass difference of +3 Da allows for its clear differentiation from the unlabeled analyte.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 181878-39-7 |

| Molecular Formula | C₇H₁₁D₃O₂ |

| Molecular Weight | 133.20 g/mol |

| Appearance | Colorless oily liquid (predicted) |

| Odor | Fruity (predicted) |

Synthesis

Proposed Synthesis of this compound

This synthesis involves the deprotonation of ethyl butanoate to form an enolate, followed by methylation using deuterated methyl iodide (CD₃I).

Experimental Protocol:

-

Enolate Formation: Dissolve ethyl butanoate in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution while stirring. The LDA will deprotonate the α-carbon of the ethyl butanoate to form the corresponding lithium enolate.

-

Methylation: To the enolate solution, slowly add a stoichiometric amount of deuterated methyl iodide (CD₃I). Allow the reaction to proceed at low temperature for a specified time, followed by gradual warming to room temperature.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield pure this compound.

dot

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. The following tables present the expected spectral characteristics based on the structure of the molecule and data from its non-deuterated analog, ethyl 2-methylbutanoate.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.3 | Multiplet | 1H | -CH(CH )-CH₂-CH₃ |

| ~1.6 | Multiplet | 2H | -CH-CH₂ -CH₃ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH-CH₂-CH₃ |

Note: The signal for the methyl group at the 2-position is expected to be absent in the ¹H NMR spectrum due to deuteration.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~176 | C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~41 | -CH -CD₃ |

| ~26 | -CH-CH₂ -CH₃ |

| ~17 (multiplet) | -CH-CD₃ |

| ~14 | -O-CH₂-CH₃ |

| ~11 | -CH-CH₂-CH₃ |

Note: The carbon of the deuterated methyl group will appear as a multiplet due to C-D coupling.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 133 | Molecular Ion [M]⁺ |

| 104 | [M - C₂H₅]⁺ |

| 88 | [M - OC₂H₅]⁺ |

| 60 | McLafferty rearrangement product |

| 74 | [C₄H₅D₃O]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (aliphatic) |

| ~2200 | C-D stretch |

| ~1735 | C=O stretch (ester) |

| ~1180 | C-O stretch |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies and therapeutic drug monitoring.[3][4]

Use as an Internal Standard in LC-MS

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[5] They offer superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocol: Validation of an LC-MS Method Using this compound as an Internal Standard

-

Stock Solutions: Prepare stock solutions of the non-deuterated analyte and this compound in a suitable organic solvent.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte. Prepare at least three levels of QCs (low, medium, and high concentrations) in the same manner. Add a constant concentration of this compound to all calibration standards and QCs.

-

Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards, QCs, and unknown samples.

-

LC-MS Analysis: Analyze the extracted samples using a validated LC-MS method. Monitor the specific mass transitions for both the analyte and the internal standard.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards. Determine the concentrations of the analyte in the QCs and unknown samples using the regression equation from the calibration curve.

dot

Caption: General workflow for quantitative LC-MS analysis using a deuterated internal standard.

Metabolic Pathways

Ethyl 2-methylbutanoate is an ester of butanoic acid. Butanoate metabolism is a well-characterized pathway involving the breakdown and synthesis of short-chain fatty acids.[6] In the context of drug metabolism, esterases can hydrolyze ethyl 2-methylbutanoate to ethanol and 2-methylbutanoic acid. The deuterated methyl group in this compound is not expected to significantly alter this initial hydrolysis step. However, the resulting 2-(methyl-d3)butanoic acid would then enter the butanoate metabolic pathway, and the deuterium label could be used to trace its metabolic fate.

dot

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. While specific synthesis and comprehensive spectral data are not widely available, established chemical principles allow for a reliable prediction of its synthesis and characterization. The use of such deuterated standards is crucial for robust bioanalytical method validation and is a key component in pharmacokinetic and metabolic studies.

References

In-Depth Technical Guide: Physicochemical and Analytical Characterization of Ethyl 2-(methyl-d3)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight, and a representative analytical methodology for Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of ethyl 2-methylbutanoate. The inclusion of deuterium (d3) in the methyl group offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Data Presentation: Molecular Weight Determination

The precise molecular weight of a compound is fundamental for its identification and quantification. The molecular weight of this compound is calculated based on the atomic masses of its constituent isotopes. The chemical formula for this compound is C₇H₁₁D₃O₂.[1][2]

| Element | Symbol | Count | Standard Atomic Weight (amu) | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon | C | 7 | 12.011 | 12.011 | 84.077 |

| Hydrogen | H | 11 | 1.008 | 1.008 | 11.088 |

| Deuterium | D | 3 | 2.014 | 2.014 | 6.042 |

| Oxygen | O | 2 | 15.999 | 15.999 | 31.998 |

| Total | Molecular Weight | 133.205 |

Note: The molecular weight may be cited as 133.2033 in some databases, reflecting the use of more precise isotopic masses.[1]

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The following is a general protocol that can be adapted for specific instrumentation and analytical goals.

Objective: To confirm the identity and purity of this compound and to distinguish it from its non-deuterated counterpart.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to be used for calibration and to determine the limit of detection, if required.

-

For quantitative analysis, an internal standard (e.g., a different deuterated ester not present in the sample) should be added to all samples and calibration standards.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole or tandem mass spectrometer.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating esters.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector:

-

Mode: Splitless or split (e.g., 50:1 split ratio for higher concentrations).

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes. (This program should be optimized based on the specific volatility of the analyte and the column used.)

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 30-200.

-

3. Data Analysis:

-

Identification: The identity of this compound is confirmed by its retention time from the gas chromatogram and the fragmentation pattern in its mass spectrum. The molecular ion peak (M⁺) should be observed at m/z 133.

-

Purity Assessment: The purity of the sample can be estimated by the relative area of the analyte peak in the total ion chromatogram (TIC).

-

Isotopic Enrichment: The presence and enrichment of the deuterium label can be confirmed by the mass-to-charge ratio of the molecular ion and key fragment ions, which will be shifted by +3 amu compared to the non-deuterated analog.

Mandatory Visualization: Mass Spectral Fragmentation Pathway

The following diagram illustrates the primary electron ionization mass spectrometry (EI-MS) fragmentation pathways for this compound. Understanding these pathways is crucial for structural elucidation and confirmation of the deuterium labeling position.

Caption: Predicted EI-MS fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for the preparation of deuterated esters. The incorporation of deuterium into ester-containing molecules is a critical strategy in pharmaceutical research and development, offering benefits such as improved metabolic stability and altered pharmacokinetic profiles. This document details key methodologies, including direct hydrogen-deuterium exchange, synthesis from deuterated precursors via Fischer esterification, and transesterification with deuterated alcohols. Each section includes detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to illustrate the underlying chemical transformations.

Direct Hydrogen-Deuterium (H-D) Exchange

Direct H-D exchange is a common method for introducing deuterium into a molecule by replacing labile protons with deuterons from a deuterium source, typically deuterium oxide (D₂O). In the context of esters, this method is most effective for deuterating the α-position to the carbonyl group, which is rendered acidic and susceptible to deprotonation-reprotonation (deuteration) cycles under catalytic conditions.

Base-Catalyzed α-Deuteration

Base-catalyzed H-D exchange proceeds through the formation of an enolate intermediate. The α-protons of esters are weakly acidic and can be removed by a suitable base to form an enolate, which is then quenched with a deuterium source like D₂O to install the deuterium atom. This process can be repeated to achieve higher levels of deuterium incorporation.

Experimental Protocol: General Procedure for Base-Catalyzed α-Deuteration of an Ester

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the ester (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, dioxane).

-

Addition of Base and Deuterium Source: A base (e.g., sodium methoxide, potassium tert-butoxide, DBU; 0.1-1.0 eq.) is added to the solution, followed by the addition of deuterium oxide (D₂O, excess).

-

Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated period (typically several hours to overnight). The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

-

Work-up: Upon completion, the reaction is quenched by the addition of a neutral or weakly acidic aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude deuterated ester is then purified by flash column chromatography or distillation.

Quantitative Data for Base-Catalyzed α-Deuteration

| Ester Substrate | Base | Deuterium Source | Conditions | Deuterium Incorporation (%) | Yield (%) | Reference |

| Diethyl malonate | Pd/C-Al | D₂O | Microwave | 99 (at α-position) | - | [1] |

| Diethyl methyl-malonate | Pd/C-Al | D₂O | Microwave | 80 (at α-position) | - | [1] |

| α-Amino esters | K₂CO₃ | D₂O | Room Temp | 79-95 | 81-92 | [2] |

Reaction Mechanism: Base-Catalyzed α-Deuteration

Acid-Catalyzed H-D Exchange

Acid-catalyzed H-D exchange proceeds through an enol intermediate. The carbonyl oxygen of the ester is protonated (or deuterated in this context) by a deuterated acid, which enhances the acidity of the α-protons. A molecule of the deuterated solvent can then remove an α-proton to form an enol, which tautomerizes back to the keto form, incorporating a deuterium atom at the α-position.

Experimental Protocol: General Procedure for Acid-Catalyzed H-D Exchange

-

Preparation: The ester (1.0 eq.) is dissolved in a deuterated solvent that also acts as the deuterium source (e.g., D₂O, CD₃OD).

-

Addition of Acid Catalyst: A strong deuterated acid (e.g., D₂SO₄, DCl) is added catalytically to the solution.

-

Reaction: The mixture is heated to reflux and stirred for an extended period. The reaction progress is monitored by ¹H NMR or GC-MS.

-

Work-up: After cooling, the mixture is neutralized with a weak base (e.g., NaHCO₃ solution). The product is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The resulting deuterated ester is purified by distillation or chromatography.

Quantitative Data for Acid-Catalyzed H-D Exchange

| Substrate Type | Catalyst | Deuterium Source | Key Features | Deuterium Incorporation (%) | Reference |

| Carbonyl compounds (general) | Deuterated Brønsted or Lewis acids | D₂O | Enolization-driven | >90 | [3] |

| α-Amino acids (to esters) | [D1]acetic acid / aldehyde | [D1]acetic acid | Schiff's base formation | 95 | [3] |

Reaction Mechanism: Acid-Catalyzed H-D Exchange

References

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of Ethyl 2-(methyl-d3)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 2-(methyl-d3)butanoate, a deuterated isotopologue of Ethyl 2-methylbutanoate. This compound is of significant interest in various research fields, particularly in metabolic studies and as an internal standard for analytical chemistry. The substitution of protium with deuterium at the methyl group offers a valuable tool for tracing and quantification in complex biological matrices.

Core Physical Properties

The physical properties of this compound are primarily determined by its molecular structure. While experimental data for the deuterated species is limited, the physical characteristics can be closely approximated by those of its non-deuterated counterpart, Ethyl 2-methylbutanoate. Isotopic substitution with deuterium results in a negligible change in the bulk physical properties such as boiling point, melting point, and density.

Table 1: Summary of Physical Characteristics

| Property | Value | Source |

| Chemical Formula | C₇H₁₁D₃O₂ | [1][2] |

| Molecular Weight | 133.20 g/mol | [1][2][3] |

| Boiling Point | ~133 °C (at 760 mmHg) | |

| Density | ~0.865 g/mL (at 25 °C) | |

| Refractive Index | ~1.397 (at 20 °C) | |

| Physical Form | Liquid | [4] |

Note: Values for boiling point, density, and refractive index are for the non-deuterated analogue, Ethyl 2-methylbutanoate, and serve as a close approximation.

Experimental Protocols

-

Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.

-

Density Measurement: A pycnometer or a digital density meter can be used for accurate density determination. The mass of a known volume of the substance is measured at a specific temperature, typically 25 °C.

-

Refractive Index Measurement: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A drop of the sample is placed on the prism, and the refractive index is read directly from the calibrated scale at a specified temperature, usually 20 °C, and at a specific wavelength of light (typically the sodium D-line, 589 nm).

Logical Relationships of Physical Properties

The physical characteristics of a molecule like this compound are interconnected and dictated by its underlying molecular structure. The following diagram illustrates this relationship.

This diagram illustrates that the molecular structure is the fundamental determinant of all other physical properties. It directly dictates the molecular weight and influences the nature and strength of intermolecular forces. These forces, in turn, are the primary factors governing the boiling point. The molecular weight and the efficiency of molecular packing (also a function of structure) determine the density. Finally, the interaction of light with the electron cloud of the molecule, which is a function of its structure, determines the refractive index.

References

Unveiling Cellular Dynamics: An In-depth Technical Guide to Isotope-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Isotope-labeled compounds are indispensable tools in modern scientific research, providing an unparalleled window into the intricate workings of biological systems. By replacing specific atoms within a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace, quantify, and characterize metabolic pathways, protein dynamics, and drug metabolism with remarkable precision. This guide offers a comprehensive overview of the synthesis, application, and analysis of isotope-labeled compounds, tailored for professionals in research and drug development.

Core Principles of Isotope Labeling

Isotope labeling hinges on the principle that isotopes of an element, while differing in neutron number and atomic mass, are chemically identical to their more abundant counterparts.[1] This chemical equivalence ensures that labeled molecules participate in biological processes in the same manner as their unlabeled analogs.[1][2] The key difference lies in their mass, which can be detected and differentiated by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Radioisotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), are unstable and emit radiation that can be detected, making them highly sensitive tracers.[5][6] Stable isotopes, including Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and offer a safe and effective alternative for many applications, particularly in clinical studies.[7][8]

Synthesis of Isotope-Labeled Compounds

The introduction of an isotopic label into a molecule is a critical first step that requires careful planning and execution. The choice of isotope and labeling position is dictated by the specific research question and the stability of the label during metabolic processes.[9] Two primary strategies are employed for the synthesis of these compounds:

-

Direct Chemical Synthesis: This approach involves incorporating isotope-containing precursors into the synthetic route of the target molecule.[7] For instance, deuterated drugs can be synthesized using deuterium-labeled reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).[7][10] Similarly, ¹³C or ¹⁵N labels can be introduced using specifically labeled building blocks. While offering precise control over the label's position, this method can be complex and costly, often requiring the development of novel synthetic pathways.[11]

-

Isotope Exchange Reactions: This method involves the exchange of atoms in the target molecule with their isotopic counterparts from a labeled source, such as deuterated water (D₂O) or deuterium gas (D₂).[7][12] These reactions are often catalyzed by metals like palladium on carbon (Pd/C) and can be a more direct and cost-effective way to introduce deuterium.[13] However, controlling the specificity of the exchange can be challenging.

Key Applications in Research and Drug Development

The versatility of isotope-labeled compounds has led to their widespread adoption across various scientific disciplines.

Metabolic Research and Flux Analysis

Stable isotope tracers, particularly ¹³C-labeled glucose and amino acids, are fundamental to metabolic flux analysis (MFA).[14][15] By tracking the incorporation and transformation of these labeled substrates through metabolic pathways, researchers can quantify the rate of metabolic reactions, or fluxes.[8][16] This provides a detailed map of cellular metabolism and can reveal how metabolic networks are altered in disease states like cancer.[17]

Quantitative Proteomics

Isotope labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein abundance. Several key techniques are widely used:

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[18][19] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[20] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the intensities of the light and heavy peptide pairs directly reflects the relative abundance of the corresponding protein.[21][22]

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label peptides from different samples.[2][15] These tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses.[23][24] The relative intensities of these reporter ions are used to quantify the peptides and, by extension, the proteins across multiple samples simultaneously.[3][11]

Drug Metabolism and Pharmacokinetics (DMPK) / ADME Studies

Radio-labeled compounds, most commonly with ¹⁴C, are the "gold standard" for Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development.[5][25][26] By administering a ¹⁴C-labeled drug candidate to animal models or in human microdosing studies, researchers can trace the drug's journey through the body.[9][22] This allows for the determination of the drug's absorption, its distribution into various tissues, the identification of its metabolites, and the routes and rates of its excretion.[27][28] This information is critical for assessing the safety and efficacy of a new drug and is a key component of regulatory submissions.[29]

Environmental Fate and Analysis

Isotope-labeled compounds are also valuable tools in environmental science for tracing the fate of pollutants.[30][31] By using labeled versions of pesticides or other contaminants, scientists can study their degradation pathways, persistence in soil and water, and potential for bioaccumulation.[32] This data is essential for environmental risk assessment and the development of remediation strategies.[33]

Analytical Techniques

The detection and quantification of isotope-labeled compounds rely on sophisticated analytical instrumentation.

-

Mass Spectrometry (MS): MS is the primary tool for analyzing isotope-labeled compounds. It separates ions based on their mass-to-charge ratio, allowing for the clear differentiation between labeled ("heavy") and unlabeled ("light") molecules.[3][4] Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze complex biological samples.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise location of an isotopic label within a molecule.[17][34] It can also be used to quantify labeled metabolites in complex mixtures and provide insights into metabolic pathways.[26][35][36]

Good Manufacturing Practices (GMP) for Isotope-Labeled Compounds

For isotope-labeled compounds intended for use in clinical trials, adherence to Good Manufacturing Practices (GMP) is mandatory.[29][37] GMP guidelines ensure that these compounds are produced and controlled to the highest quality standards, guaranteeing their safety and integrity for human use.[38][39] This includes stringent controls over raw materials, manufacturing processes, facility design, and documentation.[25][40]

Data Presentation

The following tables summarize key quantitative data related to commonly used isotopes in labeling studies.

| Stable Isotope | Natural Abundance (%)[41] | Common Labeled Molecules | Key Applications |

| Deuterium (²H) | 0.015[21] | Deuterated solvents, drugs, amino acids | NMR spectroscopy, altering drug metabolism (Kinetic Isotope Effect), internal standards[7][10][12] |

| Carbon-13 (¹³C) | 1.10[21] | ¹³C-glucose, ¹³C-amino acids | Metabolic flux analysis, quantitative proteomics (SILAC), NMR spectroscopy[8][16][23] |

| Nitrogen-15 (¹⁵N) | 0.366[21] | ¹⁵N-amino acids, ¹⁵N-nucleic acids | Quantitative proteomics (SILAC), protein structure determination by NMR[23][42] |

| Radioisotope | Half-life[9][26] | Specific Activity[9] | Common Labeled Molecules | Key Applications |

| Tritium (³H) | 12.3 years | 29.1 Ci/mmol | Tritiated water, drugs, nucleotides | ADME studies, receptor binding assays[5][6][37] |

| Carbon-14 (¹⁴C) | 5,730 years | 62.4 mCi/mmol | ¹⁴C-drugs, ¹⁴C-metabolites | "Gold standard" for ADME studies, metabolic pathway tracing[5][25][26] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two cell populations under different experimental conditions.

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance lysine and arginine. The other is grown in "heavy" SILAC medium containing ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine.[9]

-

Subculture the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids into the proteome.[20]

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cell population, while the "light" population serves as a control.

-

-

Sample Harvesting and Mixing:

-

Harvest both cell populations and lyse the cells to extract proteins.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.[19]

-

-

Protein Digestion:

-

Reduce and alkylate the protein mixture.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

-

-

Data Analysis:

-

Identify peptides from the MS/MS spectra.

-

Quantify the relative abundance of each peptide by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the MS1 spectra.[21]

-

Protocol 2: ¹⁴C-Labeled Compound ADME Study

Objective: To determine the absorption, distribution, metabolism, and excretion of a drug candidate.

Methodology:

-

Synthesis of ¹⁴C-Labeled Drug:

-

Synthesize the drug candidate with a ¹⁴C label at a metabolically stable position.[25]

-

-

Dosing:

-

Administer a single dose of the ¹⁴C-labeled drug to laboratory animals (or human volunteers in a microdosing study).[22]

-

-

Sample Collection:

-

Collect blood, urine, and feces at predetermined time points.[25]

-

At the end of the study, tissues may also be collected.

-

-

Radioactivity Measurement:

-

Measure the total radioactivity in all collected samples using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[25] This data is used to determine the mass balance and routes of excretion.

-

-

Metabolite Profiling and Identification:

-

Analyze plasma, urine, and feces samples using techniques like radio-HPLC to separate the parent drug from its metabolites.

-

Identify the structure of the metabolites using high-resolution mass spectrometry and NMR.[43]

-

-

Pharmacokinetic Analysis:

-

Determine the pharmacokinetic parameters of the parent drug and total radioactivity.

-

Protocol 3: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To quantify the rates of metabolic reactions in a biological system.

Methodology:

-

Experimental Design:

-

Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or [U-¹³C]glucose) based on the metabolic pathways of interest.[44]

-

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[8]

-

-

Metabolite Extraction:

-

Rapidly quench metabolism and extract intracellular metabolites.

-

-

Isotopic Labeling Measurement:

-

Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites.[1]

-

-

Flux Estimation and Statistical Analysis:

Mandatory Visualizations

Diagram 1: SILAC Experimental Workflow

Caption: A schematic overview of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.

Diagram 2: ¹⁴C ADME Study Workflow

Caption: The general workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study.

Diagram 3: Metabolic Flux Analysis (MFA) Logical Flow

Caption: The logical progression of a ¹³C-based Metabolic Flux Analysis (MFA) experiment.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]

- 3. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. ckisotopes.com [ckisotopes.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hwb.gov.in [hwb.gov.in]

- 13. mdpi.com [mdpi.com]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 16. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 19. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 20. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. sgs.com [sgs.com]

- 23. iTRAQ and TMT | Proteomics [medicine.yale.edu]

- 24. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 25. openmedscience.com [openmedscience.com]

- 26. NMR metabolomics - IsoLife [isolife.nl]

- 27. ¹⁴C Radiolabelling - Almac [almacgroup.com]

- 28. iaea.org [iaea.org]

- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 30. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. inside.battelle.org [inside.battelle.org]

- 32. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Isotopes (Stable) for all the elements in the Periodic Table [periodictable.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. Systematic NMR Analysis of Stable Isotope Labeled Metabolite Mixtures in Plant and Animal Systems: Coarse Grained Views of Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 37. cdn.who.int [cdn.who.int]

- 38. openmedscience.com [openmedscience.com]

- 39. ascendiacdmo.com [ascendiacdmo.com]

- 40. UWPR [proteomicsresource.washington.edu]

- 41. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 42. benchchem.com [benchchem.com]

- 43. pharmaron.com [pharmaron.com]

- 44. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2-(methyl-d3)butanoate for Researchers and Drug Development Professionals

An In-depth Overview of a Key Isotope-Labeled Internal Standard

This technical guide provides a comprehensive overview of Ethyl 2-(methyl-d3)butanoate, a deuterated stable isotope-labeled analog of ethyl 2-methylbutanoate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for quantitative analysis. This guide covers the properties, commercial suppliers, and, most importantly, the application of this compound as an internal standard in mass spectrometry-based quantification methods.

Introduction

This compound (CAS No. 181878-39-7) is a synthetic, isotopically labeled organic compound. The incorporation of three deuterium atoms on the methyl group results in a mass shift of +3 Da compared to its unlabeled counterpart. This key feature allows for its use as an ideal internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of ethyl 2-methylbutanoate and related compounds in complex biological matrices. Its chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The following table summarizes typical product specifications, though lot-specific data should always be obtained from the supplier's Certificate of Analysis.

| Property | Typical Specification |

| Chemical Name | This compound |

| Synonyms | 2-Methyl-d3-butanoic acid ethyl ester |

| CAS Number | 181878-39-7 |

| Molecular Formula | C₇H₁₁D₃O₂ |

| Molecular Weight | 133.20 g/mol |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

| Physical Form | Liquid |

| Storage | Store at -20°C for long-term stability. |

| Primary Application | Internal standard for GC-MS and LC-MS analysis.[1] |

Major Commercial Suppliers:

-

MedchemExpress

-

Santa Cruz Biotechnology

-

Toronto Research Chemicals

Experimental Protocols: Quantification of Volatile Esters in Biological Matrices

The primary application of this compound is as an internal standard for the quantification of ethyl 2-methylbutanoate and other volatile esters in biological samples such as plasma, serum, or tissue homogenates. Below is a detailed, generalized protocol for such an analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

This compound (Internal Standard, IS)

-

Ethyl 2-methylbutanoate (Analyte Standard)

-

Biological matrix (e.g., human plasma)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Methanol, HPLC grade

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Sample Preparation

-

Thawing and Aliquoting: Thaw frozen biological samples on ice. Aliquot 200 µL of the sample (e.g., plasma) into a 2 mL glass vial.

-

Internal Standard Spiking: Prepare a stock solution of this compound in methanol (e.g., 1 µg/mL). Add a known amount of the internal standard solution (e.g., 10 µL) to each sample, calibration standard, and quality control sample.

-

Liquid-Liquid Extraction:

-

Add 50 µL of saturated sodium chloride solution to the sample.

-

Add 500 µL of cold MTBE.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.

-

Centrifuge at 4°C and 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

-

Isolation and Drying: Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer for Analysis: Transfer the dried organic extract to a GC-MS autosampler vial.

GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 250°C at 25°C/min, hold for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions for Ethyl 2-methylbutanoate (Analyte): m/z 130 (M+), 101, 73, 55

-

Ions for this compound (IS): m/z 133 (M+), 104, 76, 58

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for the selected ions of both the analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Metabolic and Signaling Context

While this compound is primarily used as an analytical tool, its non-deuterated counterpart, ethyl butanoate, is a naturally occurring ester found in many fruits and is a product of fermentation. The metabolic pathways leading to the formation of ethyl butanoate are well-characterized, particularly in yeast.

Biosynthesis of Ethyl Butanoate

The biosynthesis of ethyl butanoate in yeast involves the esterification of ethanol with butyryl-CoA. This reaction is catalyzed by alcohol acyltransferases. The butyryl-CoA precursor can be synthesized from acetyl-CoA through a series of reactions.

Potential Role in Cellular Signaling

While there is no direct evidence of this compound being involved in cellular signaling, its structural similarity to other short-chain fatty acid esters suggests potential interactions with biological systems. Short-chain fatty acids (SCFAs) like butyrate are known to be important signaling molecules that can, for example, inhibit histone deacetylases (HDACs) and activate G-protein coupled receptors. Branched-chain fatty acids and their esters have also been implicated in modulating metabolic and inflammatory pathways.[2][3][4] Therefore, it is plausible that high concentrations of ethyl 2-methylbutanoate could have off-target effects in biological systems, a consideration for researchers when using it in in-vivo or cell-based assays.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a quantitative analysis experiment using this compound as an internal standard.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of its non-deuterated analog and related volatile esters in complex biological matrices. Its chemical similarity to the analyte of interest makes it an ideal internal standard for isotope dilution mass spectrometry, effectively compensating for analytical variability. While its primary role is in analytical chemistry, an understanding of the metabolic pathways of related endogenous compounds provides a broader context for its application in biological research. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this valuable analytical standard in a research or drug development setting.

References

- 1. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-(methyl-d3)butanoate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds, particularly in complex matrices, the use of a reliable internal standard is crucial for achieving accurate and reproducible results. Stable isotope-labeled internal standards are the gold standard for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1]

This document provides detailed application notes and protocols for the use of Ethyl 2-(methyl-d3)butanoate as an internal standard for the quantification of its non-labeled analog, ethyl 2-methylbutanoate, and other similar volatile esters. Ethyl 2-methylbutanoate is a key flavor compound found in a variety of fermented beverages and food products, including wine, beer, spirits, and fruits.

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle behind using this compound is the Stable Isotope Dilution Assay (SIDA). A known amount of the deuterated internal standard is added to the sample at the earliest stage of the sample preparation. The internal standard and the target analyte (ethyl 2-methylbutanoate) are co-extracted and co-analyzed. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, regardless of variations in sample volume, extraction efficiency, or instrument performance.

Application: Quantification of Ethyl 2-Methylbutanoate in Wine using HS-SPME-GC-MS

This protocol details the quantification of ethyl 2-methylbutanoate in wine samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), employing this compound as the internal standard.

Experimental Workflow

References

Application Notes: Quantitative Analysis of Ethyl 2-methylbutanoate using Ethyl 2-(methyl-d3)butanoate as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a volatile organic compound and a fatty acid ethyl ester that contributes to the characteristic aroma of various fruits and beverages, including apples, strawberries, and wine.[1] Accurate quantification of this and other flavor and fragrance compounds is critical in the food and beverage industry for quality control and in metabolic research to understand biochemical pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] To enhance the accuracy and precision of quantitative GC-MS analysis, an internal standard is often employed.[4] An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties, but is isotopically distinct to allow for separate detection by the mass spectrometer.

Ethyl 2-(methyl-d3)butanoate, the deuterated analogue of ethyl 2-methylbutanoate, serves as an excellent internal standard for the quantitative analysis of its non-deuterated counterpart.[5][6] Its chemical and chromatographic behavior is nearly identical to the analyte, ensuring that it experiences similar effects from sample preparation, injection variability, and matrix effects. However, its mass spectrum is shifted by 3 Daltons due to the deuterium atoms, allowing for clear differentiation and accurate quantification.

Principle of the Method

The methodology involves adding a known concentration of this compound to all samples, calibration standards, and quality control samples. The samples are then analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte (Ethyl 2-methylbutanoate) and the internal standard (this compound).

Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard in the calibration standards. This ratio is then used to determine the concentration of the analyte in the unknown samples. The use of an internal standard corrects for variations in sample injection volume, extraction efficiency, and instrument response, leading to more robust and reliable results.

Applications

-

Food and Beverage Industry: For the quality control of flavor and fragrance profiles in products such as wines, spirits, fruit juices, and dairy products.

-

Metabolomics Research: To quantify endogenous levels of ethyl 2-methylbutanoate in biological samples as part of metabolic profiling studies.

-

Environmental Analysis: For the detection and quantification of volatile organic compounds in air and water samples.

-

Pharmaceutical and Drug Development: In the analysis of volatile metabolites that may serve as biomarkers for disease or drug efficacy.

Materials and Reagents

-

Analytes: Ethyl 2-methylbutanoate (CAS: 7452-79-1)

-

Internal Standard: this compound (See Note on Synthesis)

-

Solvents: High-purity hexane or ethyl acetate for sample dilution.

-

Gases: Helium (carrier gas), Nitrogen (makeup gas) of high purity.

Note on Synthesis of this compound: While not commercially available from all suppliers, this compound can be synthesized. A potential synthetic route involves the esterification of 2-(methyl-d3)butanoic acid with ethanol. The deuterated butanoic acid can be prepared from a suitable precursor using deuterated reagents. For instance, a Grignard reaction with deuterated methyl magnesium iodide (CD3MgI) on an appropriate substrate could be a viable approach. Custom synthesis by specialized laboratories is also an option.[7]

Experimental Protocol

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Ethyl 2-methylbutanoate and dissolve it in 10 mL of hexane in a volumetric flask.

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a separate volumetric flask.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the primary stock solution of the internal standard 1:100 with hexane.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the Ethyl 2-methylbutanoate primary stock solution into vials.

-

Add a constant volume of the internal standard working solution to each calibration standard to achieve a final concentration of 1 µg/mL.

-

Dilute to the final volume with hexane to obtain analyte concentrations ranging from 0.1 µg/mL to 20 µg/mL.

-

Sample Preparation

-